molecular formula C7H8BrNO2 B1429228 Ethyl 5-bromo-1H-pyrrole-2-carboxylate CAS No. 740813-37-0

Ethyl 5-bromo-1H-pyrrole-2-carboxylate

Cat. No. B1429228
M. Wt: 218.05 g/mol
InChI Key: MAWSPHLRAHWQKY-UHFFFAOYSA-N
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Patent
US08017610B2

Procedure details

Commercially available ethyl 1H-pyrrole-2-carboxylate (5.10 g, 30.7 mmol) was dissolved in a mixed solvent of tetrahydrofuran (120 mL) and methanol (60 mL), and cooled to 0° C. N-Bromosuccinimide (6.52 g, 30.7 mmol) was added, and stirring was carried out at room temperature for 18 hours under nitrogen atmosphere. Water (150 mL) and ethyl acetate (200 mL) were added, and the solution was separated. The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=5%-30%) to afford the desired compound (3.20 g, yield 40%) as a white solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH2:9][CH3:10])=[O:7].[Br:11]N1C(=O)CCC1=O.O.C(OCC)(=O)C>O1CCCC1.CO>[Br:11][C:5]1[NH:1][C:2]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OCC
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.52 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was separated
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified
WASH
Type
WASH
Details
silica gel column chromatography (elution solvent: ethyl acetate/hexane=5%-30%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.